molecular formula C4H7ClO4S B2651601 Methyl 2-(chlorosulfonyl)propanoate CAS No. 20449-10-9

Methyl 2-(chlorosulfonyl)propanoate

Cat. No.: B2651601
CAS No.: 20449-10-9
M. Wt: 186.61
InChI Key: XRWIOZINKUGCQH-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)propanoate: is an organic compound with the molecular formula C4H7ClO4S. It is a derivative of propanoic acid and contains a chlorosulfonyl functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(chlorosulfonyl)propanoate can be synthesized through the reaction of methyl propanoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the chlorosulfonyl group. The general reaction is as follows:

Methyl propanoate+Chlorosulfonic acidMethyl 2-(chlorosulfonyl)propanoate+Hydrochloric acid\text{Methyl propanoate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} Methyl propanoate+Chlorosulfonic acid→Methyl 2-(chlorosulfonyl)propanoate+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature and pressure. The use of advanced equipment and techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chlorosulfonyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form methyl 2-(sulfonyl)propanoate.

    Hydrolysis Reactions: In the presence of water, this compound can hydrolyze to form methyl 2-(sulfonyl)propanoate and hydrochloric acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis Reactions: Water or aqueous solutions under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Various substituted propanoates.

    Reduction Reactions: Methyl 2-(sulfonyl)propanoate.

    Hydrolysis Reactions: Methyl 2-(sulfonyl)propanoate and hydrochloric acid.

Scientific Research Applications

Chemistry: Methyl 2-(chlorosulfonyl)propanoate is used as a reactant in the synthesis of trialkylsilyl esters of α-carbalkoxyalkanesulfinic acids . It serves as an intermediate in the preparation of various organic compounds.

Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)propanoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    Methyl 3-(chlorosulfonyl)propanoate: Similar in structure but with the chlorosulfonyl group at a different position.

    Ethyl 2-(chlorosulfonyl)propanoate: Similar compound with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 2-(chlorosulfonyl)propanoate is unique due to its specific reactivity and the position of the chlorosulfonyl group. This makes it a valuable intermediate in organic synthesis and various chemical reactions.

Properties

IUPAC Name

methyl 2-chlorosulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S/c1-3(4(6)9-2)10(5,7)8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWIOZINKUGCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20449-10-9
Record name methyl 2-(chlorosulfonyl)propanoate
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